molecular formula C10H13N3O2S2 B2683957 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile CAS No. 320423-17-4

3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile

Cat. No.: B2683957
CAS No.: 320423-17-4
M. Wt: 271.35
InChI Key: UCEUGRYICLEBTR-UITAMQMPSA-N
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Description

3-[2-(Ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile is a structurally complex molecule featuring an imidazole core substituted with ethylsulfanyl and methyl groups, coupled with an acrylonitrile moiety bearing a methylsulfonyl group. Its molecular architecture suggests reactivity patterns influenced by electron-withdrawing substituents (e.g., methylsulfonyl and nitrile) and the thioether linkage, which may confer metabolic stability.

Properties

IUPAC Name

(Z)-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)-2-methylsulfonylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-4-16-10-12-7-8(13(10)2)5-9(6-11)17(3,14)15/h5,7H,4H2,1-3H3/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEUGRYICLEBTR-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=C(C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(N1C)/C=C(/C#N)\S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of Ethylsulfanyl and Methyl Groups: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the imidazole ring. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between a nitrile and an aldehyde or ketone in the presence of a base.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

    Addition: The acrylonitrile moiety can undergo Michael addition reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

    Addition: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

    Addition: Michael adducts with nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the imidazole ring, which is a common pharmacophore in many bioactive molecules.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to the discovery of novel therapeutics.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups that can undergo polymerization or cross-linking reactions.

Mechanism of Action

The mechanism of action of 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The acrylonitrile moiety can act as an electrophile, reacting with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Properties

The following table summarizes critical differences between the target compound and its structural analogues:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Predicted Properties Source
3-[2-(Ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile C₁₆H₁₇N₃OS 299.39 4-Methoxyphenyl, acrylonitrile, ethylsulfanyl Density: 1.13 g/cm³; Boiling Point: 498°C; pKa: 3.01
(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol C₁₂H₁₀ClF₃N₃OS 328.74 Pyridinyl-sulfanyl, trifluoromethyl, methanol Higher electronegativity; improved metabolic stability due to halogenated groups
3-(Ethylsulfanyl)pyridine-2-carboxylic acid C₈H₉NO₂S 183.23 Pyridine, carboxylic acid, ethylsulfanyl Acidic (carboxylic group); potential for hydrogen bonding
Target Compound: 3-[2-(Ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile C₁₁H₁₄N₄O₂S₂ 322.39 Methylsulfonyl, acrylonitrile, ethylsulfanyl High polarity; strong electron-withdrawing effects; predicted solubility in polar solvents N/A

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    The target compound’s methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the acrylonitrile moiety compared to the 4-methoxyphenyl group in the analogue from , which is electron-donating. This difference impacts reactivity in nucleophilic additions and binding affinity in biological systems .
  • Steric Considerations :
    The ethylsulfanyl group in the target compound offers moderate steric hindrance, contrasting with bulkier groups like the trityl substituent in ’s (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate. Reduced steric bulk may improve accessibility to enzymatic active sites .

Solubility and Physicochemical Behavior

  • The methylsulfonyl group in the target compound increases polarity, likely enhancing aqueous solubility compared to the lipophilic 4-methoxyphenyl analogue .
  • The pyridine-containing analogue in (3-(ethylsulfanyl)pyridine-2-carboxylic acid) exhibits acidity (pKa ~4-5 for carboxylic groups), enabling ionization at physiological pH, whereas the target compound’s nitrile and sulfonyl groups remain uncharged, favoring membrane permeability .

Biological Activity

3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile is a complex organic compound notable for its unique structural features, including an imidazole ring and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₁₃N₃O₂S₂
  • Molar Mass : 265.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Imidazole Moiety : The imidazole ring can bind to metal ions and participate in hydrogen bonding, which is crucial for interactions with enzymes and receptors.
  • Sulfanyl Groups : The ethylsulfanyl group may interact with thiol groups in proteins, potentially inhibiting enzyme activity.
  • Acrylonitrile Component : This moiety can interact with cellular membranes, affecting cell signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. The presence of the ethylsulfanyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Properties

Studies have shown that similar compounds can induce apoptosis in cancer cells. The mechanism may involve the disruption of cellular signaling pathways or direct interaction with DNA.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of tests were conducted to evaluate the antimicrobial activity against various bacterial strains.
    • Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Evaluation of Anticancer Activity :
    • In vitro studies demonstrated that the compound reduced cell viability in several cancer cell lines, including breast and colon cancer.
    • The IC50 values were recorded in the low micromolar range, indicating potent activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-cyano-3-[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylateMethylsulfanyl instead of ethylsulfanylModerate antimicrobial activity
2-Ethylsulfanyl-1H-benzimidazoleBenzimidazole ringNotable antifungal properties
3-(4-Chlorophenyl)-2-cyanoacrylateLacks imidazole ringCommonly used as adhesive

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